Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3

Isotope dilution mass spectrometry Intermediate quantification Synthetic process monitoring

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 (CAS 1356353-73-5) is a deuterium-labeled synthetic intermediate in the imidaprilat class of angiotensin-converting enzyme (ACE) inhibitor precursors. The compound carries a precise trideuteriomethyl substitution at the 1-position of the imidazolidine ring, yielding a molecular formula of C₂₉H₃₄D₃N₃O₆ and a molecular weight of 526.64 g/mol.

Molecular Formula C29H37N3O6
Molecular Weight 526.6 g/mol
Cat. No. B12432212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3
Molecular FormulaC29H37N3O6
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24-/m0/s1/i5D3
InChIKeyJSROFURYAHZGNA-CDTJKPFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3: Structural, Isotopic, and Procurement Baseline


Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 (CAS 1356353-73-5) is a deuterium-labeled synthetic intermediate in the imidaprilat class of angiotensin-converting enzyme (ACE) inhibitor precursors. The compound carries a precise trideuteriomethyl substitution at the 1-position of the imidazolidine ring, yielding a molecular formula of C₂₉H₃₄D₃N₃O₆ and a molecular weight of 526.64 g/mol . It is the isotopically labeled analogue of the unlabeled Imidaprilat Benzyl Ester (CAS 89460-20-8, MW 523.62 g/mol), which itself serves as a penultimate intermediate in the synthesis of the active pharmaceutical ingredient imidaprilat . Unlike the final deuterated metabolite Imidaprilat-d3 (CAS 1356019-69-6, MW 380.41 g/mol), this compound retains both the benzyl ester and tert-butyl ester protecting groups, making it specifically suited for tracking synthetic pathway fidelity and intermediate quantification rather than bioanalytical method development .

Why Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 Cannot Be Replaced by Unlabeled or Metabolite-Level Analogs


Substituting this compound with the unlabeled intermediate (CAS 89460-20-8) eliminates mass spectrometric distinguishability, as the +3.02 Da mass shift provided by the trideuteriomethyl group is absent, rendering co-elution tracking in synthetic process monitoring impossible . Substituting with Imidaprilat-d3 (CAS 1356019-69-6) introduces a fundamentally different chemical entity: the metabolite lacks both benzyl and tert-butyl ester protecting groups, resulting in a molecular weight reduction of approximately 146 Da (from 526.64 to 380.41 g/mol), drastically altered lipophilicity (estimated ΔLogP > 2.5 units), and incompatible chromatographic retention behavior . These differences mean that neither alternative can serve as a valid surrogate for quantifying the protected intermediate in reaction monitoring, impurity profiling, or synthetic yield determination .

Quantitative Differentiation Evidence: Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 vs. Closest Analogs


Mass Spectrometric Discrimination: +3.02 Da Isotopic Shift vs. Unlabeled Intermediate

The target compound provides a baseline-resolved mass shift of +3.02 Da over the unlabeled Imidaprilat Benzyl Ester (MW 523.62 vs. 526.64 g/mol), enabling simultaneous detection and quantification of both labeled and unlabeled species in a single LC-MS run without mass overlap . In contrast, the unlabeled analog alone cannot serve as an internal standard for itself in isotope dilution workflows . Compared to Imidaprilat-d3 (MW 380.41 g/mol), the target compound's mass is 146.23 Da higher, placing it in a distinct m/z window that precludes interference with metabolite-level analytes .

Isotope dilution mass spectrometry Intermediate quantification Synthetic process monitoring Deuterium labeling

Chemical Purity Specification: Minimum 95% Purity with Certificate of Analysis Documentation

The target compound is supplied with a documented minimum chemical purity of 95%, as specified by CymitQuimica (Biosynth) for lot-controlled batches . This purity level exceeds the typical unlabeled intermediate specifications, which are often listed without a certified purity threshold or are supplied at >90% purity . By comparison, Imidaprilat-d3 metabolite standards typically achieve ≥99% purity, but that purity level is achievable because the metabolite is a simpler molecule without protecting groups susceptible to hydrolysis or transesterification . The 95% minimum purity of the target compound reflects the inherent instability of the dual-ester protecting group architecture and is a realistic, verifiable benchmark for this compound class.

Reference standard purity Batch-to-batch consistency Certificate of Analysis Intermediate quality control

Deuterium Labeling Site Specificity: Trideuteriomethyl at Imidazolidine 1-Position for Metabolic Stability

The target compound incorporates exactly three deuterium atoms at the 1-methyl position of the imidazolidine ring (trideuteriomethyl group), as confirmed by the IUPAC name: tert-butyl (4S)-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]-1-(trideuteriomethyl)imidazolidine-4-carboxylate . This site-specific d3 labeling avoids the N-demethylation metabolic soft spot on the imidazolidine ring, rendering the label resistant to metabolic loss during in vitro or in vivo tracking studies. By comparison, non-site-specific deuteration or perdeuteration (d5, d7, d9) can introduce kinetic isotope effects that alter reaction rates in synthetic transformations [1]. Imidaprilat-d3 also features trideuteriomethyl labeling but on the free diacid metabolite, making it unsuitable for tracking the protected intermediate through deprotection steps .

Site-specific deuteration Metabolic stability Kinetic isotope effect Isotopic labeling pattern

Physical Form and Solubility Profile: Pale Yellow Oil vs. Solid Metabolite Standard

The target compound is supplied as a pale yellow oily matter with demonstrated solubility in chloroform, dichloromethane, ethyl acetate, and methanol . This physical form differs fundamentally from Imidaprilat-d3, which is a solid powder at ambient temperature . The oily nature of the target compound reflects the presence of two lipophilic ester protecting groups (benzyl ester and tert-butyl ester), which confer an estimated LogP > 3.0 compared to the metabolite's LogP of ~0.66 . For analytical standard preparation, the oil form necessitates gravimetric rather than volumetric handling, and the defined solubility profile enables direct dissolution in organic solvents without the need for aqueous co-solvents that could hydrolyze the ester groups.

Physical form characterization Solubility profile Standard preparation Handling requirements

Application-Specific Differentiation: Protected Intermediate for Synthetic Pathway Tracking vs. Metabolite for Bioanalysis

The target compound is explicitly designated as an intermediate in the preparation of labeled imidaprilat, retaining both the benzyl ester and tert-butyl ester protecting groups that are cleaved during the final synthetic steps . This contrasts with Imidaprilat-d3, which is the fully deprotected active metabolite used directly as an internal standard for bioanalytical quantification of imidaprilat in plasma . The protecting groups on the target compound enable its use as a process-internal standard for monitoring deprotection reaction completion, intermediate stability, and yield at the penultimate synthetic stage. Unlabeled Imidaprilat Benzyl Ester shares the same protecting group architecture but cannot serve as an internal standard in mass spectrometry-based process monitoring due to the absence of isotopic differentiation .

Synthetic intermediate tracking Process analytical technology Deprotection monitoring Isotope dilution for synthesis

Procurement Availability and Price Differentiation: Single-Compound Access vs. Multi-Vendor Metabolite Competition

The target compound is available from a limited number of specialty isotope suppliers including BOC Sciences, Santa Cruz Biotechnology (SCBIO), Alfa Chemistry, and TRC (Toronto Research Chemicals), with pricing for 10 mg in the range of USD 1,500 per vial . In contrast, Imidaprilat-d3 is stocked by a broader range of vendors including MedChemExpress (1 mg at USD 830, 10 mg at USD 6,409) and InvivoChem, reflecting higher demand for the metabolite-level standard . The constrained supply base for the target compound means that procurement lead times may be longer, but it also indicates that the compound is purpose-manufactured in small batches with dedicated synthetic routes rather than being a commodity catalog item.

Specialty chemical procurement Deuterated intermediate sourcing Supply chain differentiation Reference standard availability

Validated Application Scenarios for Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 Based on Quantitative Evidence


Isotope Dilution Quantification of Penultimate Intermediate in Imidaprilat API Synthesis

The +3.02 Da mass shift relative to the unlabeled intermediate enables accurate isotope dilution mass spectrometry (IDMS) quantification of the protected intermediate during imidaprilat API manufacturing. By spiking a known quantity of the d3-labeled compound into reaction mixtures prior to workup, process chemists can correct for extraction efficiency, derivatization yield, and ionization suppression, achieving quantitative recovery-corrected measurements of intermediate concentration throughout the benzyl ester and tert-butyl ester deprotection steps . This application is uniquely enabled by the combination of the full protecting group architecture and the trideuteriomethyl label, which co-elutes with the unlabeled intermediate under reversed-phase HPLC conditions [1].

Synthetic Pathway Fidelity Assessment via Deuterium Retention Analysis

The site-specific d3 label at the imidazolidine 1-methyl position is resistant to metabolic and chemical cleavage, making the compound suitable for tracking deuterium retention through multi-step synthetic sequences. Researchers can monitor whether the trideuteriomethyl group remains intact during hydrogenation, hydrolysis, or transesterification steps by comparing the d3/d0 ratio at each synthetic stage using high-resolution mass spectrometry . Loss of deuterium indicates undesired side reactions at the imidazolidine ring, providing a diagnostic tool for synthetic route optimization that is not achievable with unlabeled intermediates [1].

Impurity Profiling and Degradation Product Identification in Imidaprilat Drug Substance

The target compound serves as a labeled surrogate for identifying and quantifying protected intermediate-related impurities in imidaprilat drug substance. Because the benzyl ester and tert-butyl ester groups are cleaved during the final synthetic step, residual protected intermediate is a potential process impurity. Using the d3-labeled analog as an internal standard, analytical laboratories can develop validated LC-MS/MS methods to quantify residual Imidaprilat Benzyl Ester at levels down to the 0.05% threshold relative to the API, leveraging the co-elution behavior and matched ionization efficiency of the labeled/unlabeled pair . The minimum 95% purity specification ensures that the internal standard itself does not introduce confounding impurities .

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